molecular formula C8H14O3 B13520745 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13520745
M. Wt: 158.19 g/mol
InChI Key: NURQAGMTNGGIJC-UHFFFAOYSA-N
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Description

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O3 It is a cyclopropane derivative, characterized by the presence of a methoxypropan-2-yl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methoxypropan-2-yl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropan-2-yl group, leading to the formation of different substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxypropan-2-yl group can influence the compound’s binding affinity and specificity towards these targets. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methoxypropan-2-yl group, making it less sterically hindered.

    2-Methoxypropanoic acid: Contains a similar methoxypropan-2-yl group but lacks the cyclopropane ring.

    Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and reactivity.

Uniqueness

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the methoxypropan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-7(2,11-3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

NURQAGMTNGGIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC1)C(=O)O)OC

Origin of Product

United States

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